molecular formula C10H10F2OS B14062209 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one

Katalognummer: B14062209
Molekulargewicht: 216.25 g/mol
InChI-Schlüssel: UNVSPWTYMBPAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. One common method involves the use of nucleophilic aromatic substitution reactions, where a difluoromethyl group is introduced using difluoromethylating agents under basic conditions. The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea or thiols in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Wissenschaftliche Forschungsanwendungen

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual functionality allows the compound to modulate the activity of its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-1-one
  • 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
  • 1-(2-(Difluoromethyl)-6-hydroxyphenyl)propan-1-one

Uniqueness

1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and mercapto groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (difluoromethyl) and electron-donating (mercapto) groups can influence the compound’s overall properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10F2OS

Molekulargewicht

216.25 g/mol

IUPAC-Name

1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-7(13)9-6(10(11)12)4-3-5-8(9)14/h3-5,10,14H,2H2,1H3

InChI-Schlüssel

UNVSPWTYMBPAGN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1S)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.